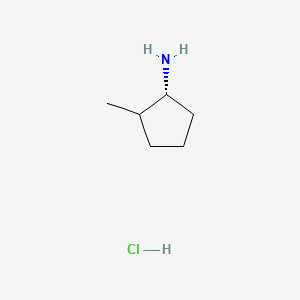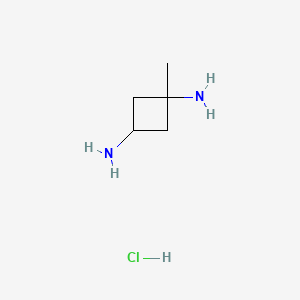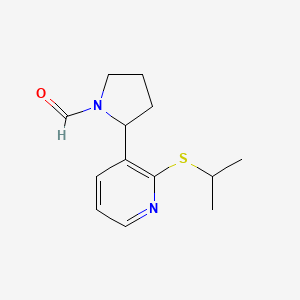
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- is a chemical compound with the molecular formula C6H13NHCl It is a derivative of cyclopentanamine, where a methyl group is attached to the second carbon of the cyclopentane ring, and the compound exists as a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, 2-methyl-.
Reductive Amination: The cyclopentanone, 2-methyl- undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanamine: The parent compound without the methyl group.
Cyclopentanone, 2-methyl-: The ketone precursor used in the synthesis.
Cyclopentylamine: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H14ClN |
|---|---|
Poids moléculaire |
135.63 g/mol |
Nom IUPAC |
(1R)-2-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5?,6-;/m1./s1 |
Clé InChI |
UEWUQJCETUWGDX-QFWZMSBNSA-N |
SMILES isomérique |
CC1CCC[C@H]1N.Cl |
SMILES canonique |
CC1CCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)






![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)



![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

